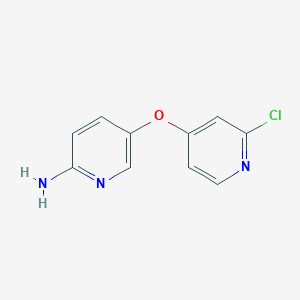

5-(2-Chloropyridin-4-yloxy)pyridin-2-amine

Descripción general

Descripción

5-(2-Chloropyridin-4-yloxy)pyridin-2-amine is a chemical compound with the molecular formula C_5H_4ClNO. It is a derivative of pyridine, featuring a chloro group at the 2-position of one pyridine ring and an amino group at the 2-position of another pyridine ring, connected through an oxygen atom. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Synthetic Routes and Reaction Conditions:

Direct Synthesis: The compound can be synthesized through a direct reaction between 2-chloropyridin-4-ol and 2-aminopyridine in the presence of a suitable coupling reagent, such as a carbodiimide, under reflux conditions.

Microwave-Assisted Synthesis: Microwave radiation can be used to enhance the reaction efficiency and yield. This method involves the use of a solvent and an acid-binding agent to improve regioselectivity.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction conditions and scalability.

Types of Reactions:

Oxidation: The amino group can be oxidized to form a nitro group, resulting in 5-(2-chloropyridin-4-yloxy)pyridin-3-amine.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).

Reduction: Typical reducing agents include iron (Fe) and hydrogen (H_2) in the presence of a catalyst.

Substitution: Nucleophiles such as sodium methoxide (NaOCH_3) can be used for substitution reactions.

Major Products Formed:

Oxidation: 5-(2-chloropyridin-4-yloxy)pyridin-3-amine

Reduction: this compound (reduced form)

Substitution: Various alkyl or aryl-substituted derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Overview

This compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can enhance therapeutic efficacy.

Key Applications

- Anticancer Agents : Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, modifications to the pyridine ring have been shown to enhance potency against specific cancer cell lines.

- Antiviral Compounds : The compound's ability to interact with viral proteins makes it a candidate for developing antiviral therapies.

Case Study

A study conducted on a series of pyridine derivatives revealed that 5-(2-Chloropyridin-4-yloxy)pyridin-2-amine derivatives demonstrated improved cytotoxicity against human cancer cell lines compared to non-modified compounds. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the chloropyridine moiety significantly influenced biological activity.

Biological Studies

Biochemical Properties

The compound has been investigated for its interactions with various biological targets, including enzymes and receptors involved in critical cellular processes.

Mechanism of Action

- Enzyme Inhibition : It has been shown to inhibit certain kinases, which play essential roles in cell signaling pathways related to cancer proliferation and survival.

- Apoptosis Induction : In vitro studies demonstrated that this compound can induce apoptosis in cancer cells by activating caspase pathways.

Research Findings

In laboratory settings, prolonged exposure to this compound resulted in sustained inhibition of cell proliferation and induced apoptosis in various cancer models. The compound's stability under physiological conditions was also noted, making it a promising candidate for further development.

Material Science

Applications in Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Synthesis of Organic Materials

It can be utilized as a precursor for synthesizing novel organic materials with tailored electronic properties, enhancing device performance.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer and antiviral agents | Enhanced cytotoxicity in modified derivatives |

| Biological Studies | Enzyme inhibition and apoptosis induction | Induces apoptosis via caspase activation |

| Material Science | Organic electronics (OLEDs, OPVs) | Promising precursor for novel organic materials |

Mecanismo De Acción

The mechanism by which 5-(2-Chloropyridin-4-yloxy)pyridin-2-amine exerts its effects depends on its specific application. For example, in kinase inhibition, the compound may bind to the ATP-binding site of the kinase enzyme, preventing its activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparación Con Compuestos Similares

2-Chloropyridin-4-ol: A precursor in the synthesis of 5-(2-Chloropyridin-4-yloxy)pyridin-2-amine.

2-Aminopyridine: Another precursor used in the synthesis.

5-Chloropyridin-3-amine: A structural isomer with the chlorine and amino groups in different positions.

Uniqueness: this compound is unique due to its specific arrangement of functional groups, which allows for distinct chemical reactivity and biological activity compared to its isomers and precursors.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

5-(2-Chloropyridin-4-yloxy)pyridin-2-amine is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Pyridine Rings : The presence of two pyridine rings contributes to its biological activity.

- Chlorine Substituent : The 2-chloropyridine moiety may enhance lipophilicity and influence the interaction with biological targets.

- Oxy Linkage : The ether-like bond between the pyridine rings may facilitate specific interactions with enzymes and receptors.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. The proposed mechanism involves:

- Membrane Disruption : The compound interacts with bacterial cell membranes, leading to structural damage and leakage of intracellular components, which ultimately results in cell death .

- Biofilm Dispersal : It has been shown to disperse established bacterial biofilms, reducing resistance development compared to traditional antibiotics like norfloxacin .

Anticancer Activity

The compound also demonstrates promising anticancer effects through several mechanisms:

- Inhibition of Tubulin Polymerization : This action leads to cell cycle arrest at the G2/M phase, disrupting microtubule dynamics essential for mitosis.

- Induction of Apoptosis : It activates caspase enzymes and promotes cytochrome c release from mitochondria, triggering programmed cell death in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Chlorine Substituent | Enhances lipophilicity and potency |

| Pyridine Rings | Essential for binding to target sites |

| Oxy Linkage | Facilitates enzyme interactions |

Modifications at specific positions on the pyridine rings can lead to variations in potency and selectivity against different bacterial strains or cancer types.

Antibacterial Efficacy

A study involving various derivatives of the compound demonstrated MIC values ranging from 4–32 μg/mL against multiple strains, including MRSA and E. coli. The compound showed a strong bactericidal effect at higher concentrations, significantly impacting bacterial growth rates even after removal from culture conditions .

Anticancer Activity in Human Tumors

In vitro studies on histocultured human gastric tumors revealed that this compound inhibited tumor proliferation in a concentration-dependent manner. This suggests potential for therapeutic application in treating specific cancer types.

Propiedades

IUPAC Name |

5-(2-chloropyridin-4-yl)oxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-9-5-7(3-4-13-9)15-8-1-2-10(12)14-6-8/h1-6H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVHOFHRMKFDSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OC2=CC(=NC=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.